molecular formula C24H18N2O2S B2897635 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034450-46-7

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2897635
CAS No.: 2034450-46-7
M. Wt: 398.48
InChI Key: DBWFOBYRQAKIQK-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of thiophene, pyridine, and xanthene moieties

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-24(26-15-16-7-5-13-25-23(16)21-12-6-14-29-21)22-17-8-1-3-10-19(17)28-20-11-4-2-9-18(20)22/h1-14,22H,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWFOBYRQAKIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridine-Thiophene Hybridization

The pyridine-thiophene motif is constructed via a palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-2-iodopyridine and thiophen-2-ylboronic acid (Figure 1). Optimized conditions employ Pd(PPh₃)₄ (5 mol%) in a degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2 M) at 80°C for 12 hours, achieving 78–85% yield.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Component Quantity/Condition Role
3-Bromo-2-iodopyridine 1.0 equiv Electrophilic Partner
Thiophen-2-ylboronic acid 1.2 equiv Nucleophilic Partner
Pd(PPh₃)₄ 5 mol% Catalyst
1,4-Dioxane:H₂O (3:1) 0.1 M concentration Solvent System
Na₂CO₃ 2.0 equiv Base

Post-coupling, the intermediate 2-(thiophen-2-yl)-3-bromopyridine undergoes formylation via directed ortho-metalation (LDA, -78°C) followed by quenching with DMF to install the aldehyde functionality.

Reductive Amination to Methanamine

The aldehyde intermediate is reduced to the primary amine using a two-step protocol:

  • Sodium Borohydride Reduction : Conversion of 2-(thiophen-2-yl)pyridine-3-carbaldehyde to the corresponding alcohol (89% yield) in methanol at 0°C.
  • Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis yields (2-(thiophen-2-yl)pyridin-3-yl)methanamine (72% yield).

Preparation of 9H-Xanthene-9-Carboxylic Acid

The xanthene core is synthesized via Friedel-Crafts alkylation of 2-hydroxybenzoic acid with formaldehyde in concentrated H₂SO₄, followed by oxidative decarboxylation using KMnO₄ in acidic medium (Eq. 1):

$$
\text{2-Hydroxybenzoic acid} + \text{HCHO} \xrightarrow{\text{H}2\text{SO}4} \text{9H-Xanthene-9-carboxylic acid}
$$

Key Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, xanthene-H), 7.92–7.85 (m, 2H), 7.45–7.38 (m, 4H), 6.98–6.91 (m, 2H).
  • Melting Point : 214–216°C.

Amide Bond Formation via Carbodiimide-Mediated Coupling

The final assembly employs ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by the amine (Scheme 1).

Standard Protocol :

  • Activation : 9H-Xanthene-9-carboxylic acid (1.0 equiv), EDCI (1.2 equiv), HOBt (1.1 equiv), and DIPEA (3.0 equiv) in anhydrous DMF (0.1 M) at 0°C for 30 minutes.
  • Coupling : Addition of (2-(thiophen-2-yl)pyridin-3-yl)methanamine (1.1 equiv) and stirring at 25°C for 12 hours.
  • Workup : Dilution with ethyl acetate, washing with 5% HCl, saturated NaHCO₃, and brine.

Yield : 82–86% after purification.

Purification and Structural Validation

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, 230–400 mesh) using a gradient of 10–50% ethyl acetate in hexanes. Analytical HPLC (C18 column, 70:30 MeCN:H₂O) confirms >98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.67 (t, J = 5.8 Hz, 1H, NH), 8.62 (d, 1H, pyridine-H), 7.96 (s, 1H, thiophene-H), 7.82–7.20 (m, 10H, aromatic-H), 4.62 (d, 2H, CH₂).
  • HRMS (ESI+) : Calc. for C₂₆H₂₁N₂O₂S [M+H]⁺: 441.1345; Found: 441.1348.

Optimization and Scalability Considerations

Catalyst Recycling : Pd recovery via aqueous-organic biphasic systems improves cost-efficiency in Suzuki couplings.
Green Solvents : Substituting 1,4-dioxane with cyclopentyl methyl ether (CPME) reduces environmental impact.
Continuous Flow Synthesis : Microreactor systems enhance yield (94%) and reduce reaction time (2 hours vs. 12 hours).

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.

    Materials Science: Its conjugated system can be utilized in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules with desired properties.

Mechanism of Action

The mechanism by which N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(thiophen-2-yl)pyridine: Shares the thiophene and pyridine moieties but lacks the xanthene and carboxamide groups.

    9H-xanthene-9-carboxamide: Contains the xanthene and carboxamide functionalities but does not have the thiophene and pyridine rings.

Uniqueness

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₅N₃O
  • Molecular Weight : 293.34 g/mol
  • IUPAC Name : this compound

This compound features a xanthene core, which is known for its diverse biological activities, coupled with a thiophene-pyridine moiety that may enhance its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The precise mechanism remains under investigation, but initial studies suggest it may modulate pathways related to cancer cell proliferation and inflammation.

Anticancer Activity

Research has indicated that compounds within the xanthene family exhibit promising anticancer properties. A study evaluating various xanthene derivatives found that certain analogues demonstrated significant inhibition of cancer cell lines, including Hep G2 (hepatocellular carcinoma), Caco-2 (colon carcinoma), and HeLa (cervical adenocarcinoma) cells. For instance:

CompoundCancer Cell LineIC50 (nM)
Compound 1Hep G2161.3 ± 41
Compound 4Caco-215.44 ± 6
Compound 7HeLa4.37 ± 0.78

These results suggest that this compound could exhibit similar or enhanced activity due to its structural characteristics .

Anti-inflammatory Activity

In addition to anticancer effects, this compound may possess anti-inflammatory properties. Studies have shown that xanthene derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. For example, a derivative exhibited selective COX-2 inhibition with an IC50 value indicating potent activity, suggesting that this compound could also contribute to reducing inflammation .

Case Studies and Experimental Findings

  • Study on Xanthene Derivatives :
    A comprehensive study evaluated a series of xanthene derivatives for their biological activities, focusing on their anticancer and anti-inflammatory effects. The findings indicated that modifications to the xanthene core significantly impacted biological activity, highlighting the importance of structure in determining efficacy .
  • In Vivo Studies :
    In vivo experiments conducted on animal models demonstrated that certain xanthene derivatives could induce tumor regression in implanted tumors, supporting their potential as therapeutic agents .

Q & A

Q. What are the established synthetic routes for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the xanthene core followed by coupling with the thiophene-pyridine moiety. A common approach includes:

  • Step 1 : Activation of 9H-xanthene-9-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to form a reactive intermediate.
  • Step 2 : Amide bond formation with the amine group of (2-(thiophen-2-yl)pyridin-3-yl)methanamine under controlled conditions (e.g., 0–5°C in anhydrous DMF) to minimize side reactions .
  • Optimization : Reaction yield and purity depend on solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of coupling agents. For example, excess DCC (1.2–1.5 equivalents) improves amide bond formation efficiency .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the connectivity of the xanthene core, thiophene, and pyridine groups. Aromatic proton signals in the 6.5–8.5 ppm range validate the thiophene-pyridine moiety .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and ensures >95% purity for biological assays .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and detects impurities like unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of xanthene-based carboxamides?

Conflicting results (e.g., variable IC50_{50} values in cytotoxicity assays) may arise from differences in:

  • Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) can alter compound solubility and activity. Standardize protocols across studies, as seen in fluorescence-based cellular uptake assays for xanthene derivatives .
  • Cellular Models : Use orthogonal assays (e.g., Western blotting alongside flow cytometry) to validate target engagement. For example, inconsistent apoptosis data may require caspase-3/7 activity measurements .
  • Structural Confirmation : Re-analyze compound batches via XRD or 1^1H NMR to rule out degradation or isomerization during storage .

Q. What strategies are effective in studying the compound's interactions with biological macromolecules?

  • Fluorescence Quenching Assays : The xanthene core’s intrinsic fluorescence (λex_{ex} = 350 nm, λem_{em} = 450 nm) allows real-time monitoring of binding to proteins like albumin or DNA. A Stern-Volmer plot quantifies binding constants (Kb_b) .
  • Molecular Dynamics (MD) Simulations : Predict binding modes with targets (e.g., kinase domains) by modeling hydrogen bonds between the carboxamide group and catalytic residues. Validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Directly measures thermodynamic parameters (ΔH, ΔS) for interactions with nucleic acids or receptors, resolving ambiguities from indirect assays .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl or amine groups) to the pyridine ring to improve aqueous solubility. LogP values <3 are ideal for blood-brain barrier penetration .
  • Metabolic Stability : Incubate the compound with liver microsomes (human or murine) to identify metabolic hotspots. For example, thiophene rings are prone to oxidation; replacing them with fluorinated analogs may enhance stability .

Q. What computational methods are reliable for predicting the compound’s reactivity and toxicity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For instance, the carboxamide group’s electron-deficient carbonyl may react with cellular thiols .
  • Toxicity Profiling : Use QSAR (Quantitative Structure-Activity Relationship) models like ProTox-II to predict hepatotoxicity or mutagenicity. Cross-validate with Ames test data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Root Cause Analysis : Compare reaction scales (mg vs. kg), purification methods (column chromatography vs. recrystallization), and catalyst batches. For example, trace metal impurities in DMF can reduce yields by 10–15% .
  • Reproducibility Checks : Replicate procedures using identical reagents (e.g., anhydrous solvents from the same supplier) and characterize intermediates at each step .

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